ビニメチニブ
概要
説明
ビニメチニブは、メクトビという商品名で販売されている抗がん剤です。様々な癌の治療に使用されます。 ビニメチニブは、腫瘍を促進するミトゲン活性化プロテインキナーゼ(MAPK)経路の中心的なキナーゼであるミトゲン活性化プロテインキナーゼキナーゼ(MEK)の選択的阻害剤です 。 この経路の不適切な活性化は、多くの癌で起こることが示されています .
科学的研究の応用
Binimetinib has several scientific research applications:
Cancer Treatment: It is used in combination with encorafenib for the treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutations.
Lung Cancer: It has shown potential in treating non-small cell lung cancer (NSCLC) with a BRAF V600E mutation.
Colorectal Cancer: It has been studied in combination with panitumumab for the treatment of metastatic colorectal cancer with RAS mutations.
作用機序
ビニメチニブは、ミトゲン活性化プロテインキナーゼキナーゼ(MEK)1および2の経口投与可能な阻害剤です。 ビニメチニブは、MEK1/2キナーゼの活性に結合して阻害し、増殖、生存、血管新生など、いくつかの重要な細胞活性を調節します 。 MEK1/2の阻害は、MEK1/2依存性エフェクタータンパク質と転写因子の活性化を防ぎ、成長因子介在性細胞シグナル伝達の阻害につながります .
生化学分析
Biochemical Properties
Binimetinib plays a significant role in biochemical reactions, particularly in those containing activating BRAF, NRAS, and KRAS mutations . It interacts with various enzymes and proteins, including MEK1/2, a key component of the MAPK/ERK pathway . The nature of these interactions involves the inhibition of MEK1/2, thereby preventing the phosphorylation of ERK .
Cellular Effects
Binimetinib has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the MAPK/ERK pathway, which is involved in cell growth and survival . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Binimetinib involves its binding to MEK1/2, inhibiting its activity, and preventing the phosphorylation of ERK . This inhibition disrupts the MAPK/ERK pathway, leading to decreased cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, Binimetinib has shown significant tumor growth inhibition and regression against BRAF-mutant and NRAS-mutant melanoma in xenograft mice models over time .
Metabolic Pathways
Binimetinib is involved in the MAPK/ERK pathway, interacting with the MEK1/2 enzyme . Its inhibition of MEK1/2 can affect metabolic flux or metabolite levels .
準備方法
ビニメチニブの合成には、いくつかのステップが含まれます。
縮合反応: 2,3,4-トリフルオロ-5-ニトロ安息香酸とO-(2-tert-ブトキシエチル)ヒドロキシルアミンを縮合反応にかけます。
アミノ分解反応: 得られたN-(2-tert-ブトキシエチルオキシル)-2,3,4-トリフルオロ-5-ニトロベンズアミドをアンモニア水と反応させます。
環化反応: 生成されたN-(2-tert-ブトキシエチルオキシル)-2,4-ジアミノ-3-フルオロ-5-ニトロベンズアミドは、パールマン触媒の存在下で環化反応を受けます。
置換反応: 次に、生成物を4-ブロモ-2-フルオロ-1-ヨードベンゼンと反応させます。
メチル化と脱保護: 最後のステップには、ヨウ化メチルによるメチル化とリン酸による脱保護が含まれ、ビニメチニブが生成されます.
化学反応の分析
ビニメチニブは、いくつかの種類の化学反応を受けます。
グルクロン酸抱合: これは主要な代謝経路であり、UGT1A1は代謝の最大61%に寄与します.
N-脱アルキル化: この反応は、アルキル基の除去を含みます。
アミド加水分解: この反応は、アミド結合の切断を含みます。
エタンジオールの損失: この反応は、側鎖からのエタンジオールの除去を含みます.
科学研究の応用
ビニメチニブには、いくつかの科学研究の応用があります。
類似化合物との比較
ビニメチニブは、MEK阻害剤として知られる薬物群の一部です。類似の化合物には以下が含まれます。
トラメチニブ: メラノーマの治療にダブラフェニブと組み合わせて使用される別のMEK阻害剤。
コビメチニブ: メラノーマの治療にベムラフェニブと組み合わせて使用されます。
セルメチニブ: 神経線維腫症1型の治療に使用されます.
ビニメチニブは、MEK1/2の特異的な阻害と、メラノーマおよびNSCLCにおける特定の変異の治療におけるエンコラフェニブとの併用における独自性があります .
特性
IUPAC Name |
6-(4-bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWZRVQXLIRSDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209422 | |
Record name | MEK-162 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Binimetinib, noncompetitive with ATP, binds to and inhibits the activity of MEK1/2. The inhibition of MEK1/2 prevents the activation of MEK1/2-dependent effector proteins and transcription factors. This process can result in the inhibition of growth factor-mediated cell signaling. This may lead to the inhibition of tumor cell proliferation and an inhibition in the production of various inflammatory cytokines including interleukin-1, -6 and tumor necrosis factor. MEK1/2 are themselves threonine and tyrosine kinases that possess a dual specificity. They subsequently contribute critically to the activation of the RAS/RAF/MEK/ERK pathway and are typically upregulated in a number of different tumor cell types. | |
Record name | Binimetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11967 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
606143-89-9 | |
Record name | ARRY 438162 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606143-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Binimetinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606143899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Binimetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11967 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MEK-162 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-bromo-2-fluoroanilino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Binimetinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/181R97MR71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。